6-Ethoxy-1,3-benzothiazole-2-carboxylic acid
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Overview
Description
6-Ethoxy-1,3-benzothiazole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethoxy group at the 6th position and a carboxylic acid group at the 2nd position of the benzothiazole ring.
Preparation Methods
The synthesis of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Ethoxy-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids under palladium catalysis.
Scientific Research Applications
6-Ethoxy-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 6-ethoxy-1,3-benzothiazole-2-carboxylic acid is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, disrupting essential cellular processes in bacteria . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress in cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
6-Ethoxy-1,3-benzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Methoxy-1,3-benzothiazole-2-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPHWORZKOUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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